molecular formula C8H16ClNO2 B2661377 3-(3-Aminocyclopentyl)propanoic acid;hydrochloride CAS No. 2445790-88-3

3-(3-Aminocyclopentyl)propanoic acid;hydrochloride

Cat. No. B2661377
CAS RN: 2445790-88-3
M. Wt: 193.67
InChI Key: ZGVMQZMBOSQEJE-UHFFFAOYSA-N
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Description

“3-(3-Aminocyclopentyl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2445790-88-3 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(3-Aminocyclopentyl)propanoic acid;hydrochloride” is 1S/C8H15NO2.ClH/c9-7-3-1-6(5-7)2-4-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

  • Pharmaceutical Applications :

    • Cyclopentolate hydrochloride, a related compound, is studied for its kinetics of degradation and identification of degradation products in pharmaceutical preparations (Roy, 1995).
  • Material Science and Polymer Chemistry :

    • Phloretic acid, structurally similar, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, with implications for materials science (Trejo-Machin et al., 2017).
  • Crystallography and Molecular Structure Analysis :

    • The crystal and molecular structures of compounds akin to 3-(3-Aminocyclopentyl)propanoic acid hydrochloride are analyzed to understand their conformation and applications in crystal engineering (Koyano et al., 1986).
  • Synthesis and Anticancer Research :

    • Similar compounds are synthesized and evaluated for their anticancer activities, highlighting their potential in medical research (Saad & Moustafa, 2011).
  • Chemical Synthesis and Isotopomer Study :

    • Studies involve the synthesis of isotopomers related to 3-(3-Aminocyclopentyl)propanoic acid hydrochloride for use in various scientific applications (Iida et al., 2008).
  • Catalysis and Pharmaceutical Synthesis :

    • Research on catalyst libraries includes compounds structurally related to 3-(3-Aminocyclopentyl)propanoic acid hydrochloride for the synthesis of pharmaceuticals (Buitrago et al., 2012).
  • Antioxidant and Anti-inflammatory Research :

    • Conjugates of amino acids with certain urea derivatives, including compounds similar to 3-(3-Aminocyclopentyl)propanoic acid hydrochloride, are synthesized and evaluated for their antioxidant and anti-inflammatory activities (Sahoo, Subudhi, & Swain, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3-aminocyclopentyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-3-1-6(5-7)2-4-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVMQZMBOSQEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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